molecular formula C13H14O3 B12734573 1,2-Propanediol, 3-(1-naphthalenyloxy)-, (2S)- CAS No. 56715-19-6

1,2-Propanediol, 3-(1-naphthalenyloxy)-, (2S)-

Cat. No.: B12734573
CAS No.: 56715-19-6
M. Wt: 218.25 g/mol
InChI Key: BYNNMWGWFIGTIC-NSHDSACASA-N
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Description

1,2-Propanediol, 3-(1-naphthalenyloxy)-, (2S)- is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . This compound is known for its unique structure, which includes a naphthalene ring attached to a propanediol backbone. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-(1-naphthalenyloxy)-, (2S)- typically involves the reaction of 1-naphthol with epichlorohydrin, followed by a ring-opening reaction with a suitable base to yield the desired product . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-(1-naphthalenyloxy)-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1,2-Propanediol, 3-(1-naphthalenyloxy)-, (2S)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-(1-naphthalenyloxy)-, (2S)- involves its interaction with specific molecular targets and pathways. The naphthalenyloxy group plays a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propanediol, 3-(1-naphthalenyloxy)-, (2S)- is unique due to its specific stereochemistry and the presence of the naphthalenyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

56715-19-6

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(2S)-3-naphthalen-1-yloxypropane-1,2-diol

InChI

InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/t11-/m0/s1

InChI Key

BYNNMWGWFIGTIC-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OC[C@H](CO)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O

Origin of Product

United States

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